Benzoic acid, 4-methyl-, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
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Overview
Description
Benzoic acid, 4-methyl-, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzoic acid moiety esterified with a trihydroxy indolizidine derivative, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-methyl-, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-methylbenzoic acid with an indolizidine derivative under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methyl-, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the indolizidine moiety can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzoic acid, 4-methyl-, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-methyl-, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester involves its interaction with specific molecular targets. The compound may inhibit viral replication by interfering with viral enzymes or proteins essential for the viral life cycle. The hydroxyl groups in the indolizidine moiety may form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds such as methyl benzoate and ethyl benzoate share the benzoic acid moiety but differ in their ester groups.
Indolizidine derivatives: Compounds like swainsonine and castanospermine have similar indolizidine structures but differ in their functional groups.
Uniqueness
Benzoic acid, 4-methyl-, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester is unique due to its combination of a benzoic acid moiety with a trihydroxy indolizidine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
121104-87-8 |
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Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H21NO5/c1-9-2-4-10(5-3-9)16(21)22-12-8-17-7-6-11(18)13(17)15(20)14(12)19/h2-5,11-15,18-20H,6-8H2,1H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI Key |
DXFKQYFXMFFYQE-VQJWOFKYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2CN3CC[C@@H]([C@@H]3[C@H]([C@@H]2O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CN3CCC(C3C(C2O)O)O |
Origin of Product |
United States |
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